4-methoxyphenyl myristate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H34O3 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
(4-methoxyphenyl) tetradecanoate |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-21(22)24-20-17-15-19(23-2)16-18-20/h15-18H,3-14H2,1-2H3 |
InChI Key |
BYCQJIJKYKHTRV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)OC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Derivatization and Analog Structure Property Investigations of 4 Methoxyphenyl Myristate
Chemical Derivatization Strategies for Analytical Enhancement
Chemical derivatization is a technique used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a given analytical method. libretexts.org This is often necessary for compounds that have low volatility, poor thermal stability, or lack a suitable chromophore for detection. libretexts.orgacademicjournals.org
Formation of Analytical Derivatives for Chromatographic and Spectroscopic Analysis
For the analysis of 4-methoxyphenyl (B3050149) myristate or its precursors (4-methoxyphenol and myristic acid), derivatization can significantly improve chromatographic behavior and detector response.
Gas Chromatography (GC): In GC analysis, derivatization is primarily used to increase the volatility and thermal stability of analytes. libretexts.org While 4-methoxyphenyl myristate itself is an ester and may be amenable to GC analysis, its precursors or hydrolysis products would require derivatization. The most common methods include silylation, acylation, and alkylation, which target active hydrogen atoms in functional groups like alcohols and carboxylic acids. libretexts.org For instance, the 4-methoxyphenol (B1676288) precursor could be derivatized to form a more volatile trimethylsilyl (B98337) (TMS) ether. Similarly, myristic acid can be converted to its methyl ester (FAME) or a silyl (B83357) ester to reduce polarity and improve peak shape. acs.org
High-Performance Liquid Chromatography (HPLC): In HPLC, derivatization is used to enhance the detectability of an analyte, especially when using UV-Visible or fluorescence detectors. libretexts.org Since this compound possesses a phenyl ring, it has inherent UV absorbance. However, to increase sensitivity, particularly for trace-level analysis, a derivatizing agent that introduces a highly absorbing chromophore or a fluorophore can be used. libretexts.orgnih.gov Reagents such as dansyl chloride (DNS-Cl) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used to react with primary and secondary amines, but can also react with phenolic hydroxyl groups under appropriate conditions. libretexts.orgnih.gov
Table 1: Common Derivatization Strategies for Precursors of this compound
| Derivatization Method | Target Analyte/Group | Reagent Example | Purpose | Analytical Technique |
|---|---|---|---|---|
| Silylation | Phenolic -OH (in 4-methoxyphenol) | BSTFA / TMCS | Increase volatility, improve peak shape | GC |
| Alkylation/Esterification | Carboxylic Acid (in myristic acid) | BF₃/Methanol (B129727) | Increase volatility, create FAMEs | GC |
| Acylation | Phenolic -OH (in 4-methoxyphenol) | Acetic Anhydride (B1165640) | Increase volatility, introduce specific functional group | GC |
| UV-Tagging | Phenolic -OH (in 4-methoxyphenol) | Dansyl Chloride | Add a chromophore for enhanced UV detection | HPLC |
| Fluorophore Tagging | Carboxylic Acid (in myristic acid) | 4-Bromomethyl-7-methoxycoumarin | Add a fluorophore for high-sensitivity fluorescence detection | HPLC |
Derivatization for Enhanced Detection in Mass Spectrometry
In liquid chromatography-mass spectrometry (LC-MS), derivatization is employed to improve ionization efficiency, which is crucial for achieving high sensitivity. academicjournals.orgnih.gov The inherent poor ionization efficiency of some molecules can be overcome by converting the analyte's functional group into a charged or more easily ionizable moiety. mdpi.com
For a molecule like this compound, derivatization can be designed to introduce a functional group that is readily protonated in positive-ion electrospray ionization (ESI) or deprotonated in negative-ion mode. This is particularly useful for quantitative analysis. For example, derivatizing agents containing a pyridine (B92270) or quinoline (B57606) moiety can be used, as these groups are easily protonated, leading to a significant enhancement in signal intensity. mdpi.com Another strategy involves introducing a permanently charged quaternary ammonium (B1175870) group. This approach not only improves sensitivity but also simplifies the mass spectrum by producing a single, well-defined molecular ion.
The goal of such derivatization is often to increase the response factors of the analytes and improve the ability to separate isomers and epimers during chromatography. nih.gov For instance, reagents targeting hydroxyl groups, such as isonicotinoyl chloride, can be used to enhance detection sensitivity. nih.gov While this compound lacks a free hydroxyl group, this strategy is highly relevant for its precursor, 4-methoxyphenol, or for analogs containing hydroxyl functionalities.
Structural Modifications and Analog Synthesis
Systematic Alterations of the Fatty Acyl Chain (e.g., Myristate)
The myristate (C14:0) portion of the molecule is a long, saturated fatty acyl chain that significantly influences the compound's lipophilicity, melting point, and interactions with biological membranes. Systematic modifications to this chain can provide valuable insights into its function.
Chain Length Variation: One common approach is to synthesize a homologous series of 4-methoxyphenyl esters by replacing myristic acid with other fatty acids of varying lengths. This is typically achieved through esterification of 4-methoxyphenol with the corresponding fatty acid chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net Studies on other ester-containing compounds, such as liquid crystals, have shown that different alkyl chain lengths can significantly influence the anisotropic properties of the material. researchgate.netresearchgate.net
Introduction of Unsaturation: Another modification involves introducing one or more double bonds into the acyl chain (e.g., using oleic acid, C18:1). This changes the geometry of the chain from linear to bent, which can drastically alter packing in the solid state and fluidity within a lipid bilayer.
Table 2: Examples of Fatty Acyl Chain Modifications and Their Predicted Effects
| Acyl Chain Name | Structure | Predicted Effect on Physical Properties |
|---|---|---|
| Laurate | C12:0 | Lower melting point and lipophilicity compared to myristate analog |
| Myristate | C14:0 | Reference Compound |
| Palmitate | C16:0 | Higher melting point and lipophilicity compared to myristate analog |
| Stearate | C18:0 | Even higher melting point and lipophilicity |
| Oleate | C18:1 (cis-Δ9) | Significantly lower melting point; introduces a kink in the chain |
Modifications of the 4-Methoxyphenyl Moiety in Ester Analogs
The 4-methoxyphenyl group provides an aromatic core with a specific electronic and steric profile. Modifying this moiety allows researchers to explore the importance of the aromatic ring and the nature of its substituents.
Positional Isomers: The methoxy (B1213986) group can be moved to the ortho or meta positions (2-methoxyphenyl or 3-methoxyphenyl) to investigate the steric and electronic effects of its location on the ring.
Substituent Variation: The methoxy group (-OCH₃) can be replaced with other functional groups to modulate the electronic properties of the phenyl ring. For example, replacing it with an electron-donating group like a methyl (-CH₃) or an electron-withdrawing group like a chloro (-Cl) or nitro (-NO₂) can alter the reactivity of the ester and its potential interactions with biological targets. The synthesis of such analogs typically involves the esterification of myristic acid with the appropriately substituted phenol (B47542). This approach is widely used in medicinal chemistry to perform SAR studies, as seen in the development of various compounds containing a 4-methoxyphenyl moiety. nih.gov
Table 3: Examples of Modifications to the 4-Methoxyphenyl Moiety
| Moiety | Substituent | Electronic Effect | Rationale for Modification |
|---|---|---|---|
| 4-Methoxyphenyl | -OCH₃ (para) | Strongly Electron-Donating | Reference Compound |
| 4-Methylphenyl | -CH₃ (para) | Weakly Electron-Donating | Investigate effect of reduced electron-donating strength |
| 4-Chlorophenyl | -Cl (para) | Weakly Electron-Withdrawing, Inductive | Probe effect of changing electronic character |
| 4-Nitrophenyl | -NO₂ (para) | Strongly Electron-Withdrawing | Study impact of a strong electron-withdrawing group |
| 3-Methoxyphenyl | -OCH₃ (meta) | Weakly Electron-Donating | Assess importance of substituent position (steric/electronic) |
| Phenyl | -H | Neutral Reference | Determine the effect of the methoxy group itself |
Synthesis of Chiral Analogs and Stereochemical Considerations
Stereochemistry, the spatial arrangement of atoms within a molecule, is a fundamental aspect of chemical and biological systems. rijournals.com While this compound is an achiral molecule, the synthesis of chiral analogs is a critical step in exploring stereospecific interactions.
Introducing Chirality: A chiral center can be introduced into the molecule in several ways:
On the Acyl Chain: A chiral fatty acid, such as one with a methyl or hydroxyl group at a specific position, could be used in the synthesis.
On the Phenyl Moiety: A chiral substituent could be attached to the aromatic ring.
During Synthesis: An asymmetric reaction can be used to create a chiral center in a precursor. For example, a patent describes the synthesis of optically active (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester, demonstrating a method to create stereocenters in a related molecular framework. google.com
Use of Chiral Auxiliaries: A powerful strategy in stereoselective synthesis is the temporary attachment of a chiral auxiliary to a non-chiral precursor. This auxiliary guides the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed, yielding an enantiomerically enriched product. This approach is fundamental in the asymmetric synthesis of complex molecules and therapeutic agents. nih.gov The ability to control stereochemistry allows for the creation of compounds with specific three-dimensional shapes, which is often crucial for selective biological activity. rijournals.com
Advanced Spectroscopic and Chromatographic Characterization of 4 Methoxyphenyl Myristate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 4-methoxyphenyl (B3050149) myristate, a combination of one-dimensional and advanced NMR techniques provides a complete picture of its structure.
Proton NMR (¹H-NMR) for Structural Elucidation
The ¹H-NMR spectrum of 4-methoxyphenyl myristate provides crucial information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the 4-methoxyphenyl group and the aliphatic protons of the myristate chain.
The aromatic region typically displays two sets of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the methoxy-bearing side of the ring are expected to be more shielded and thus appear at a lower chemical shift compared to the protons on the ester-linked side. The methoxy (B1213986) group itself gives rise to a sharp singlet.
In the aliphatic region, the long myristate chain produces a series of signals. The terminal methyl group (CH₃) appears as a triplet, while the methylene (B1212753) group adjacent to the ester oxygen (α-CH₂) is deshielded and appears as a distinct triplet. The other methylene groups in the chain overlap to form a broad multiplet.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons (ortho to -OCH₃) | 6.80 - 7.00 | d | ~ 9.0 |
| Aromatic Protons (ortho to -O-C=O) | 7.00 - 7.20 | d | ~ 9.0 |
| Methoxy Protons (-OCH₃) | 3.75 - 3.85 | s | - |
| α-Methylene Protons (-CH₂-COO) | 2.50 - 2.60 | t | ~ 7.5 |
| β-Methylene Protons (-CH₂-CH₂-COO) | 1.70 - 1.80 | quint | ~ 7.5 |
| Methylene Protons (-(CH₂)₁₀-) | 1.20 - 1.45 | m | - |
| Terminal Methyl Protons (-CH₃) | 0.85 - 0.95 | t | ~ 7.0 |
Note: Predicted values are based on data from structurally similar compounds.
Carbon-13 NMR (¹³C-NMR) for Carbon Framework Analysis
Complementing the ¹H-NMR data, the ¹³C-NMR spectrum reveals the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete carbon count and assignment.
The spectrum shows signals for the carbonyl carbon of the ester group, the aromatic carbons of the phenyl ring, the methoxy carbon, and the various aliphatic carbons of the myristate chain. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the electron-withdrawing ester group.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbon (-COO-) | 172.0 - 173.0 |
| Aromatic Carbon (C-O-C=O) | 144.0 - 145.0 |
| Aromatic Carbon (C-OCH₃) | 157.0 - 158.0 |
| Aromatic Carbons (CH, ortho to -O-C=O) | 122.0 - 123.0 |
| Aromatic Carbons (CH, ortho to -OCH₃) | 114.0 - 115.0 |
| Methoxy Carbon (-OCH₃) | 55.0 - 56.0 |
| α-Methylene Carbon (-CH₂-COO) | 34.0 - 35.0 |
| Methylene Carbons (-(CH₂)₁₁-) | 22.0 - 32.0 |
| Terminal Methyl Carbon (-CH₃) | 14.0 - 15.0 |
Note: Predicted values are based on data from structurally similar compounds and publicly available spectral data for (4-Methoxyphenyl) tetradecanoate. nih.gov
Advanced NMR Techniques for Conformational Analysis
While one-dimensional NMR provides the basic structure, advanced two-dimensional (2D) NMR techniques can be employed to investigate the through-bond and through-space correlations between atoms, offering insights into the molecule's conformation. metabolomexchange.org Techniques such as Correlation Spectroscopy (COSY) would confirm the coupling relationships between adjacent protons in the myristate chain and within the aromatic ring. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would definitively link the proton signals to their corresponding carbon atoms, confirming the assignments made in the 1D spectra.
Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to probe the spatial proximity of protons. These experiments can provide information about the preferred orientation of the phenyl ring relative to the ester group and the folding of the long alkyl chain, which is crucial for understanding its interactions in different environments.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Patterns
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the compound, showing the molecular ion peak (M⁺) and various fragment ions.
For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve the cleavage of the ester bond, leading to the formation of ions corresponding to the 4-methoxyphenyl radical cation and the myristoyl cation. Further fragmentation of the myristate chain through successive loss of methylene units is also expected. The fragmentation of the 4-methoxyphenyl group could lead to characteristic ions, such as the tropylium (B1234903) ion derived from the anisole (B1667542) moiety.
Table 3: Predicted Key Fragment Ions in the EI-MS of this compound
| m/z | Proposed Fragment |
| 348 | [M]⁺ (Molecular Ion) |
| 211 | [CH₃(CH₂)₁₂CO]⁺ (Myristoyl cation) |
| 123 | [HOC₆H₄OCH₃]⁺ |
| 108 | [C₇H₈O]⁺ (p-cresol radical cation) |
| 92 | [C₇H₈]⁺ (Tropylium ion) |
Note: Predicted fragmentation is based on general principles of mass spectrometry and data from related compounds.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. By comparing the experimentally measured exact mass with the calculated mass for a given chemical formula, the elemental composition of the molecular ion and its fragments can be unequivocally confirmed. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, providing a definitive confirmation of the identity of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This hybrid technique is highly effective for the analysis of non-volatile and thermally labile compounds like this compound.
In a typical application, a reversed-phase HPLC system, often using a C18 column, would be employed to separate this compound from any impurities or related substances. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. lcms.cz
Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, which is well-suited for polar to moderately polar molecules. researchgate.net In positive ion mode, this compound would be expected to form a protonated molecule [M+H]⁺. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), confirming the molecular weight of the compound. LC-MS is crucial for impurity profiling, allowing for the detection and potential identification of synthetic byproducts or degradation products, even at trace levels. sigmaaldrich.com The development and validation of an LC-MS method would involve assessing parameters such as linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ). unipd.it
Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard technique for the analysis of volatile and semi-volatile organic compounds. nih.gov It is particularly useful for analyzing the individual components of a sample, such as the fatty acid and phenolic moieties that constitute this compound, especially after a derivatization or hydrolysis step.
For direct analysis, the compound must be thermally stable enough to be vaporized in the GC inlet without decomposition. The vaporized sample is then separated based on its boiling point and interaction with the stationary phase of a capillary column. science.gov As the separated components elute from the column, they enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). The resulting mass spectra, which contain a unique pattern of fragment ions, act as a molecular fingerprint. These spectra can be compared against extensive libraries, like the NIST library, for positive identification of the components. kau.edu.sa
GC-MS analysis can confirm the presence of the myristate group by identifying characteristic fatty acid ester fragmentation patterns. researchgate.netresearchgate.net It is also highly effective for quantifying the purity of the main compound and identifying any volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials. scielo.org.mx
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information
Tandem Mass Spectrometry (MS/MS) provides a higher level of structural detail than a single-stage MS experiment. This technique involves the selection of a specific parent ion (precursor ion), its fragmentation, and the analysis of the resulting fragment ions (product ions). It is an invaluable tool for confirming the identity of a compound by elucidating its structure. science.govnih.gov
In the analysis of this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion in the first mass analyzer. This ion is then subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas, causing it to break apart at its weakest bonds. The resulting product ions are analyzed in a second mass analyzer.
The fragmentation of this compound is expected to yield specific, structurally informative ions. Key fragmentation pathways would likely include the cleavage of the ester bond, producing a myristoyl cation and a 4-methoxyphenol (B1676288) fragment, or a 4-methoxyphenyl cation and a myristic acid fragment. The precise identification of these fragments provides unambiguous confirmation of the connectivity of the molecule. nih.govnih.gov This level of detail is critical for differentiating between isomers and confirming the structure of novel compounds. nih.gov
Table 1: Predicted MS/MS Fragmentation of this compound This table presents a hypothetical fragmentation pattern based on the compound's structure.
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion m/z |
|---|---|---|
| 335.25 [M+H]⁺ | Myristoyl cation [C₁₄H₂₇O]⁺ | 211.20 |
| 335.25 [M+H]⁺ | 4-Methoxyphenyl cation [C₇H₇O]⁺ | 107.05 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. vscht.cz It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.
The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its structure. The most prominent peak would be the strong carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1750-1735 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ester linkage, which appear in the fingerprint region between 1300-1000 cm⁻¹. libretexts.org
The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. libretexts.org The aliphatic myristate chain would be identified by strong C-H stretching bands between 3000-2850 cm⁻¹. libretexts.org The methoxy (-OCH₃) group would also show a characteristic C-H stretch around 2850 cm⁻¹ and a C-O stretch. The analysis of these specific bands allows for a confident confirmation of the compound's functional group composition. researchgate.net
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (Aromatic) | Stretch | 3100-3000 |
| C-H (Aliphatic) | Stretch | 3000-2850 |
| C=O (Ester) | Stretch | 1750-1735 |
| C=C (Aromatic) | Stretch | 1600-1450 |
UV-Visible Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. rsc.org This technique is particularly sensitive to compounds containing chromophores, which are parts of a molecule that absorb light, such as aromatic rings and double bonds.
The primary chromophore in this compound is the 4-methoxyphenyl group. This aromatic system is expected to exhibit strong absorption in the UV region. The absorption is due to π → π* electronic transitions within the benzene ring. The presence of the methoxy group, an auxochrome, can shift the absorption maxima (λ_max) to longer wavelengths and increase the absorption intensity compared to unsubstituted benzene. Compounds containing a 4-methoxyphenyl group often show absorption maxima in the UV range. researchgate.net For example, a related chalcone (B49325) with a 4-methoxyphenyl moiety shows a maximum absorption at 342 nm. researchgate.net While the myristate chain itself does not absorb in the UV-Vis range, its attachment to the phenolic oxygen can subtly influence the electronic environment of the aromatic chromophore. The spectrum is typically recorded by dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or hexane. researchgate.nethkust.edu.hk
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their final purity. edqm.eu High-Performance Liquid Chromatography (HPLC) is the most common method for the purity assessment of non-volatile compounds like this compound. chromforum.org
For purity analysis, an HPLC system equipped with a Diode-Array Detector (DAD) or UV detector is typically used. A gradient reversed-phase method can effectively separate the main compound peak from any impurities, such as unreacted starting materials, byproducts, or degradation products. chromatographyonline.com The purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Peak purity analysis can also be performed using a DAD, which acquires UV spectra across the entire chromatographic peak. Software can then compare these spectra; if the peak is pure, the spectra should be identical across its entire width. lcms.cz A failure in the peak purity test suggests the presence of a co-eluting impurity, which would necessitate method optimization for better separation. chromatographyonline.com System suitability tests, including parameters like peak symmetry and repeatability, are performed to ensure the analytical system is performing correctly. edqm.eu
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Myristic Acid |
| 4-Methoxyphenol |
| Isopropyl Myristate |
| 3-hydroxy-4-{[(4-methoxyphenyl)imino]methyl}phenyl octadecanoate |
| 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one |
| Acetamide, N-(4-methoxyphenyl)-N-methyl- |
| Acetonitrile |
| Methanol |
| Formic Acid |
| Ammonium Formate |
| Ethanol |
| Hexane |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography stands as a cornerstone for the analysis of phenolic esters like this compound due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the separation of these compounds. irjponline.orgmdpi.comnih.gov In RP-HPLC, a nonpolar stationary phase, such as octadecylsilyl (ODS or C18), is typically used in conjunction with a polar mobile phase. irjponline.orgresearchgate.netmdpi.com
The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. For phenolic esters, the mobile phase often consists of a mixture of an aqueous component (like water with an acid buffer) and an organic modifier, such as methanol or acetonitrile. irjponline.orgmdpi.com The gradient elution, where the composition of the mobile phase is changed over time, is frequently utilized to achieve optimal separation of complex mixtures. mdpi.com For instance, a method for analyzing phthalate (B1215562) esters used a gradient of ultrapure water and acetonitrile with 1% methanol. mdpi.com
Detection of this compound is commonly performed using a UV-Vis or a photodiode array (PDA) detector, as the aromatic ring in its structure absorbs UV light. mdpi.commdpi.compan.olsztyn.pl The specific wavelength for detection is chosen based on the compound's maximum absorbance to ensure high sensitivity. A study on another ester, fluroxypyr (B1673483) ester, utilized a UV detector set at 235 nm. atlantis-press.com The identification of phenolic compounds in plant extracts by HPLC is based on a combination of their retention time and spectral data from the PDA detector. mdpi.com
A typical HPLC setup for ester analysis might involve an Inertsil ODS column with a mobile phase gradient of an acetic acid buffer and methanol, at a flow rate of 1.0 ml/min, with detection at a specific UV wavelength. irjponline.org The validation of such a method would include assessing parameters like linearity, precision, and accuracy to ensure the reliability of the results. irjponline.orgmdpi.comatlantis-press.com
Table 1: Illustrative HPLC Parameters for Ester Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Reversed-phase C18 (ODS) | irjponline.orgresearchgate.netmdpi.com |
| Mobile Phase | Acetonitrile and water (often with a buffer) | mdpi.comoatext.com |
| Flow Rate | 1.0 mL/min | irjponline.orgmdpi.comatlantis-press.com |
| Detection | UV-Vis or Photodiode Array (PDA) | mdpi.commdpi.compan.olsztyn.pl |
| Column Temp. | 25 °C | mdpi.com |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. thermofisher.com Often, for the analysis of fatty acids and their esters, a derivatization step to convert them into more volatile forms, such as fatty acid methyl esters (FAMEs), is performed. thermofisher.comchula.ac.thnih.gov However, direct analysis of esters is also possible.
The core of a GC system is the capillary column, which contains the stationary phase. For the analysis of fatty acid esters, columns with a polar stationary phase, such as those based on cyanopropyl polysiloxane, are frequently used to achieve good separation of isomers. thermofisher.comaocs.orgacs.org The choice of the stationary phase is critical for resolving complex mixtures of esters. nih.gov
GC is often coupled with a mass spectrometer (GC-MS), which provides detailed structural information about the separated compounds based on their mass spectra. acs.orgchromatographyonline.comresearchgate.net This combination is highly effective for the definitive identification of this compound and other related esters. In GC-MS analysis, the electron ionization (EI) source is commonly used, and the resulting fragmentation patterns can be compared to spectral libraries for compound identification. acs.org
Table 2: Representative GC Parameters for Ester Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Capillary column with a polar stationary phase (e.g., cyanopropyl) | thermofisher.comaocs.orgacs.org |
| Carrier Gas | Helium or Hydrogen | thermofisher.comacs.orgcustoms.go.jp |
| Injector Temp. | 250 °C | thermofisher.comcustoms.go.jp |
| Oven Program | Temperature gradient (e.g., 60°C to 230°C) | acs.org |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | acs.orgcustoms.go.jp |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and versatile technique for the separation and qualitative analysis of compounds. nih.govsigmaaldrich.com It is often used to monitor the progress of chemical reactions or for the preliminary analysis of complex mixtures. wisc.eduumich.edu For the analysis of phenolic esters like this compound, a stationary phase of silica (B1680970) gel or alumina (B75360) is commonly used. wisc.eduumich.edu
The separation in TLC is achieved by the differential migration of compounds up the plate, carried by a mobile phase. The choice of the mobile phase, which is a solvent or a mixture of solvents, is crucial for achieving good separation. wisc.edu For moderately polar compounds like phenolic esters, a mobile phase consisting of a mixture of a nonpolar solvent (like chloroform (B151607) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or acetonitrile) is often employed. researchgate.netscienceopen.com
After the development of the TLC plate, the separated compounds need to be visualized. If the compounds are colored, they can be seen directly. However, for colorless compounds like this compound, visualization techniques are required. savemyexams.com A common non-destructive method is viewing the plate under UV light, especially for compounds with a UV-absorbing chromophore like the aromatic ring in this compound. umich.edulibretexts.org The compound will appear as a dark spot on a fluorescent background. umich.edu
Alternatively, chemical staining reagents can be used for visualization. researchgate.net For phenolic compounds, spraying the plate with a solution of ferric chloride can produce colored spots. Other reagents like p-anisaldehyde or vanillin (B372448) can react with certain functional groups to produce colored products. libretexts.org The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated and used for identification purposes. wisc.edu
Table 3: Common TLC Systems for Phenolic Ester Analysis
| Component | Description | Source |
|---|---|---|
| Stationary Phase | Silica gel GF254 or Alumina | wisc.eduumich.edu |
| Mobile Phase | Chloroform:ethyl acetate:formic acid (5:4:1, v/v/v) | scienceopen.com |
| Visualization | UV light (254 nm) or chemical staining (e.g., ferric chloride) | umich.edulibretexts.org |
Optimization of Chromatographic Parameters for Ester Analysis
Optimizing chromatographic parameters is a critical step in developing a robust and reliable analytical method for esters like this compound. The goal is to achieve good resolution, sensitivity, and a reasonable analysis time.
For HPLC , key parameters to optimize include the mobile phase composition, gradient profile, flow rate, and column temperature. researchgate.net The choice of the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase can significantly affect the retention and selectivity of phenolic esters. pan.olsztyn.pl A systematic approach, such as a design of experiments (DoE), can be used to efficiently explore the effects of multiple parameters and their interactions to find the optimal conditions.
In GC , optimization focuses on the temperature program, carrier gas flow rate (or linear velocity), and column dimensions (length, internal diameter, and film thickness). chromatographyonline.comgcms.cz Faster analysis times can be achieved by using shorter columns, higher temperature ramp rates, or a carrier gas like hydrogen, which allows for higher linear velocities without a significant loss of efficiency. thermofisher.comgcms.cz However, these changes must be carefully balanced to maintain adequate resolution of all components of interest. thermofisher.com Experimental design methodologies can be employed to model retention patterns and optimize separation efficiency. chromatographyonline.com
For TLC , optimization involves selecting the appropriate stationary phase and finding the optimal mobile phase composition that provides the best separation of the target analyte from other components in the mixture. researchgate.net Different solvent systems with varying polarities should be tested to find the one that gives Rf values in the ideal range of 0.2-0.8 for the compounds of interest. Argentation TLC, where the silica gel is impregnated with silver nitrate, can be used to improve the separation of unsaturated esters based on the number and geometry of double bonds. researchgate.net
Computational and Theoretical Chemical Studies of 4 Methoxyphenyl Myristate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.
The electronic structure of a molecule, which dictates its reactivity and properties, can also be thoroughly analyzed using DFT. researchgate.netcp2k.org This includes mapping the electron density to understand the distribution of charge within the molecule.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital that can donate an electron, while the LUMO is the orbital that can accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov
FMO analysis has been conducted on various molecules containing the 4-methoxyphenyl (B3050149) moiety using DFT. researchgate.net For example, in a study on a sulfonamide derivative incorporating a 4-methoxyphenyl group, FMO analysis was performed to understand its electronic properties. researchgate.net Although specific HOMO and LUMO energy values for 4-methoxyphenyl myristate have not been reported in the reviewed literature, FMO theory provides the framework for predicting its reactivity and charge transfer interactions. nih.gov The spatial distribution of the HOMO and LUMO would indicate the likely sites for nucleophilic and electrophilic attack, respectively. researchgate.net
Computational methods, particularly DFT, are also employed to predict spectroscopic parameters, which can then be compared with experimental data for structural validation. For instance, theoretical calculations can predict the vibrational frequencies that would be observed in Infrared (IR) and Raman spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. researchgate.net
Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π →π*). While specific computationally predicted spectroscopic data for this compound are not available in the current literature, these methods are standard tools for characterizing novel compounds. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. numberanalytics.com By simulating the dynamic behavior of a system, MD can provide detailed insights into intermolecular interactions, which are crucial for understanding the properties of a substance in a condensed phase. numberanalytics.com These simulations can reveal how molecules of this compound would interact with each other in a liquid or solid state, or how they might interact with a solvent or a biological membrane. mdpi-res.com
MD simulations have been used to investigate intermolecular interactions in a variety of systems, including those containing long-chain esters like myristates and aromatic compounds. mdpi.com For this compound, MD simulations could elucidate the nature and strength of van der Waals forces, which would be significant due to the long myristate chain, as well as potential π-π stacking interactions between the methoxyphenyl groups. nih.govlibretexts.org
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. semanticscholar.org This method is instrumental in drug discovery and for understanding the molecular basis of a ligand's biological activity. scirp.org
Molecular docking studies on various compounds containing a 4-methoxyphenyl group have revealed common interaction patterns with protein targets. These interactions are critical for the stability of the ligand-receptor complex. The primary forces involved often include:
Hydrogen Bonding: The oxygen atoms of the methoxy (B1213986) group and the ester carbonyl group in this compound could act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor residues (e.g., the amide groups of asparagine or glutamine, or the hydroxyl groups of serine, threonine, or tyrosine) in a protein's active site. researchgate.netresearchgate.net
π-π Interactions: The aromatic phenyl ring of the 4-methoxyphenyl group can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.govlibretexts.org These interactions contribute significantly to the binding affinity.
Hydrophobic Interactions: The long aliphatic chain of the myristate moiety would be expected to form extensive hydrophobic interactions with nonpolar residues in a binding pocket, such as leucine, isoleucine, and valine.
Cation-π Interactions: The electron-rich π system of the methoxyphenyl ring can interact favorably with cationic amino acid residues like lysine (B10760008) and arginine. nih.gov
While specific molecular docking studies for this compound are not detailed in the reviewed literature, analysis of related compounds provides a strong indication of its potential binding modes. For example, docking studies of other 4-methoxyphenyl-containing ligands have shown interactions with various protein targets. The table below summarizes findings from docking studies on analogous compounds, illustrating the types of interactions that could be relevant for this compound.
| Ligand Type | Target Protein | Interacting Residues (Example) | Type of Interaction | Binding Energy (kcal/mol) |
| Sulfonamide with 4-methoxyphenyl | Penicillin-binding protein 2X | Not specified | Hydrogen bonding, intermolecular interactions | Not specified |
| 4-HPAA Derivatives | GABA-A receptor | Not specified | Not specified | -5.8 to -4.8 |
| Flavanones with methoxyphenyl group | Cathepsin L | Not specified | van der Waals, H-bonds | Not specified |
This table is illustrative and based on data for compounds containing a 4-methoxyphenyl moiety, as direct docking data for this compound was not found.
Energetic Characterization of Binding Events
The energetic characterization of how a ligand binds to a protein is a cornerstone of computational drug design. Molecular docking simulations are frequently used to predict the binding affinity and pose of a small molecule within the active site of a biological target. This binding affinity is often expressed as a docking score in units of kcal/mol, where a more negative value indicates a stronger, more favorable interaction.
In a relevant study, computational analyses were performed on derivatives of 4-Hydroxyphenyl acetic acid (4-HPAA) to investigate their anxiolytic properties by targeting the human GABA_A receptor. scirp.org One of the derivatives studied was Isopropyl [4-methoxyphenyl] acetate (B1210297). Molecular docking simulations were conducted using AutoDock Vina to predict the binding affinity of these compounds to the GABA_A receptor (PDB ID: 6D6T). scirp.org
The results indicated that the 4-HPAA derivatives, including the one with the 4-methoxyphenyl group, had docking scores ranging from -5.8 to -4.8 kcal/mol. scirp.org For comparison, the standard anxiolytic drug Diazepam scored -7.1 kcal/mol in the same model. scirp.org These scores suggest a moderate but potentially effective interaction between the 4-methoxyphenyl-containing derivative and the GABA_A receptor. scirp.org
Table 1: Molecular Docking Scores of 4-HPAA Derivatives against GABA_A Receptor
| Compound | Docking Score (kcal/mol) |
|---|---|
| 4-HPAA Derivatives | -5.8 to -4.8 |
| Diazepam (Reference) | -7.1 |
Data sourced from a computational investigation into the anxiolytic properties of 4-HPAA derivatives. scirp.org
This energetic characterization provides a quantitative estimate of the binding strength, which is crucial for the initial screening of potential therapeutic agents and for understanding the fundamental interactions that drive biological activity.
Structure-Activity Relationship (SAR) Derivation from Computational Models
Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. By systematically altering the chemical structure of a molecule and assessing the impact on its biological activity, researchers can identify key chemical features (pharmacophores) responsible for its effects. Computational models are invaluable in this process, helping to rationalize observed SAR and guide the design of more potent and selective analogs. nih.govresearchgate.net
A significant body of research on the SAR of molecules containing the 4-methoxyphenyl group comes from the field of oncology. In one study, novel series of 4-methoxyphenyl pyrazole (B372694) and pyrimidine (B1678525) derivatives were designed and synthesized as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial targets in cancer therapy. nih.gov
The study synthesized a range of derivatives and evaluated their antiproliferative effects against several cancer cell lines. The results provided a clear SAR, highlighting the importance of the 4-methoxyphenyl moiety and other structural features for inhibitory activity. For instance, compound 12 from the series, which incorporates the 4-methoxyphenyl group, demonstrated potent inhibitory activity against both EGFR and VEGFR-2, with IC₅₀ values of 0.071 µM and 0.098 µM, respectively. nih.gov These values are comparable to the reference drugs erlotinib (B232) (EGFR inhibitor, IC₅₀ = 0.063 µM) and sorafenib (B1663141) (VEGFR-2 inhibitor, IC₅₀ = 0.041 µM). nih.gov
The SAR analysis revealed several key points:
The presence of the 4-methoxyphenyl group was a consistent feature in the most active compounds.
Modifications to other parts of the molecule, such as the pyrimidine ring and its substituents, led to significant variations in potency.
Computational docking studies within the same research helped to explain these SAR findings by showing how different derivatives interacted with the amino acid residues in the binding sites of EGFR and VEGFR-2. nih.gov
Table 2: Inhibitory Activity of Selected 4-Methoxyphenyl Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| Compound 12 | EGFR | 0.071 |
| VEGFR-2 | 0.098 | |
| Erlotinib (Reference) | EGFR | 0.063 |
| Sorafenib (Reference) | VEGFR-2 | 0.041 |
Data from a study on novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as dual tyrosine kinase inhibitors. nih.gov
These findings underscore how computational models and SAR studies work in tandem. The models provide a structural basis for the observed activities, which in turn allows for the rational design of new compounds with improved therapeutic profiles. nih.gov
Mechanistic Investigations of 4 Methoxyphenyl Myristate in Biochemical Systems
Enzyme-Substrate Interaction Dynamics
A comprehensive review of published research indicates that the direct interaction of 4-methoxyphenyl (B3050149) myristate with specific enzymes has not been a subject of detailed investigation. The inhibitory activities and enzymatic transformation dynamics of this particular compound remain uncharacterized.
Inhibition Mechanisms of Specific Enzymes (e.g., N-myristoyltransferase, 15-lipoxygenase, myeloperoxidase, esterases)
There is no available scientific literature that specifically details the inhibition of N-myristoyltransferase, 15-lipoxygenase, myeloperoxidase, or esterases by 4-methoxyphenyl myristate. However, the individual components of the molecule, the myristate fatty acid and the 4-methoxyphenyl group, are known to be relevant in the context of enzyme inhibition.
N-myristoyltransferase (NMT): NMT is an enzyme that catalyzes the attachment of myristate to the N-terminal glycine (B1666218) of a range of proteins. This process, known as N-myristoylation, is crucial for various biological processes. While there is no data on this compound, NMT inhibitors have been developed that feature different chemical scaffolds. The essentiality of NMT has been demonstrated in organisms like Plasmodium falciparum, making it a potential drug target.
15-lipoxygenase (15-LOX): Research into inhibitors of 15-lipoxygenase has explored compounds containing the 4-methoxyphenyl moiety. For instance, derivatives of 4-methoxyphenylacetic acid have been synthesized and evaluated as potential inhibitors of soybean 15-lipoxygenase. Additionally, eugenol (B1671780) derivatives, which contain a related methoxyphenyl structure, have also been investigated for their 15-LOX inhibitory activity. However, no such studies have been conducted on this compound.
Myeloperoxidase (MPO): Myeloperoxidase is an enzyme implicated in inflammatory diseases. While some compounds containing a 4-methoxyphenyl group have been noted in the context of MPO inhibition, there is no direct evidence of this compound acting as an MPO inhibitor.
Esterases: Esterases are a broad class of enzymes that hydrolyze esters. 4-Nitrophenyl myristate, a structurally related compound, is used as a chromogenic substrate for detecting esterase activity. It is plausible that this compound could serve as a substrate for certain esterases, but its potential as an inhibitor has not been explored.
Specificity and Selectivity in Enzymatic Transformations
The specificity and selectivity of this compound in enzymatic transformations have not been documented. In the broader context of biocatalysis, enzymes like lipases exhibit high chemo-, regio-, and stereoselectivity. Lipases are known to catalyze the transformation of a wide range of substrates, and factors such as the chemical structure of the substrate influence the selectivity of these transformations. For instance, the lipase-mediated resolution of (E)-4-(4-methoxyphenyl)but-3-en-2-ol demonstrates how enzymes can selectively act on molecules containing a methoxyphenyl group. Without experimental data, the selectivity of this compound remains speculative.
Active Site Binding Characterization (e.g., interaction with amino acid residues)
There are no studies available that characterize the binding of this compound to the active site of any enzyme. Molecular docking studies on related compounds offer some insight into potential interactions. For example, in studies of 15-lipoxygenase inhibitors, the carbonyl group of certain esters is shown to orient towards the iron atom in the active site. In the case of N-myristoyltransferase inhibitors, interactions with hydrophobic residues and the formation of hydrogen bonds are crucial for binding. For instance, in some inhibitor complexes, the oxadiazole moiety is sandwiched between tyrosine residues, forming hydrophobic interactions. The binding of isopropyl myristate to the active site of Penicillin-binding protein 2X has been studied, revealing hydrogen bond interactions with amino acids. However, these findings are not directly transferable to this compound.
Illustrative Binding Interactions of Related Compounds
| Compound Class | Enzyme | Potential Interacting Residues/Moieties | Interaction Type |
|---|---|---|---|
| Phenyl derivatives | Plasmodium vivax NMT | Tyrosine (Y334, Y211) | Hydrophobic interactions |
| Eugenol derivatives | Soybean 15-lipoxygenase | Iron atom in the active site | Coordination/Lipophilic interaction |
Disclaimer: This table presents data for compounds structurally related to the components of this compound and should not be interpreted as data for this compound itself.
Receptor-Ligand Interaction Profiling
Direct research on the interaction of this compound with any receptor is absent from the scientific literature.
Oxidative Processes and Radical Scavenging Mechanisms
The antioxidant potential of this compound is primarily attributed to its 4-methoxyphenol (B1676288) (also known as mequinol) component. Phenolic compounds are well-established antioxidants that play a crucial role in mitigating oxidative stress. chemicalbook.com
The principal mechanism by which the 4-methoxyphenol moiety exerts its antioxidant effect is through free radical scavenging. chemicalbook.com This process typically involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a highly reactive free radical. This action neutralizes the radical, thereby terminating the oxidative chain reaction that can otherwise lead to cellular damage. hoseachem.com
The presence of the methoxy (B1213986) (-OCH3) group in the para position of the phenol (B47542) ring influences its antioxidant capacity. This group can donate electron density to the aromatic ring, which can help to stabilize the resulting phenoxyl radical that forms after the hydrogen atom is donated. This stabilization makes the parent molecule a more effective radical scavenger. The general pathway for a phenolic antioxidant (ArOH) can be summarized as:
Radical Inactivation: ArOH + R• → ArO• + RH
In this reaction, a reactive radical (R•) is neutralized by the phenolic antioxidant (ArOH), which becomes a relatively stable phenoxyl radical (ArO•). This stability is key, as it prevents the antioxidant itself from becoming a pro-oxidant and initiating new radical chains. mdpi.com Studies on related methoxyphenols show their antioxidant activity is comparable to that of conventional antioxidants like butylated hydroxyanisole (BHA). cdnsciencepub.com Dimerization of methoxyphenols has been shown to potentially enhance antioxidative activity by reducing the pro-oxidative properties of the parent monomers. mdpi.com
Table 1: Antioxidant Mechanism of the 4-Methoxyphenol Moiety
| Mechanism | Description | Key Structural Feature |
| Hydrogen Atom Donation | The phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it. | Phenolic Hydroxyl (-OH) Group |
| Radical Stabilization | The resulting phenoxyl radical is stabilized by resonance, enhanced by the electron-donating methoxy group. | Aromatic Ring, Methoxy (-OCH3) Group |
| Inhibition of Polymerization | Acts as a polymerization inhibitor by reacting with and terminating free radical chains. hoseachem.com | Phenolic Structure |
Reactive Oxygen Species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen, including superoxide (B77818) (O₂•⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH). The 4-methoxyphenol portion of this compound can interact with and neutralize these species.
The scavenging of ROS by the phenolic moiety helps to prevent oxidative damage to vital cellular components such as lipids, proteins, and DNA. chemicalbook.com For instance, the hydroxyl radical is one of the most damaging ROS, and phenolic compounds are effective scavengers of it. The ability of 4-methoxyphenol to inhibit radical-initiated autoxidation demonstrates its capacity to interfere with the propagation of oxidative damage caused by ROS. cdnsciencepub.com While specific studies on this compound are limited, the known reactivity of 4-methoxyphenol indicates it can reduce ROS levels, thereby protecting cells from oxidative stress. chemicalbook.commdpi.com
Chemical Pathways of Antioxidant Activity
Cellular Pathway Modulation at a Molecular Level
While the antioxidant activity of this compound is derived from its phenolic part, the myristate component (myristic acid) plays a significant role in modulating cellular functions through distinct biochemical pathways.
Myristic acid, a 14-carbon saturated fatty acid, is known to be a key modulator of intracellular signaling pathways, primarily through the process of N-myristoylation. researchgate.netocl-journal.org This process involves the covalent attachment of myristic acid via an amide linkage to the N-terminal glycine residue of a wide range of cellular proteins. researchgate.net This modification is catalyzed by the enzyme N-myristoyltransferase (NMT). ocl-journal.org
Protein myristoylation is crucial for mediating protein-protein and protein-membrane interactions, which are essential for the proper subcellular localization and biological activity of many signaling proteins. ocl-journal.orgnih.gov The family of myristoylated proteins includes key components of intracellular signaling cascades, oncogenes, and structural viral proteins. researchgate.netocl-journal.org Therefore, myristic acid is not merely a structural component but an active signaling molecule that can influence processes like cell proliferation, differentiation, and apoptosis. researchgate.net
Key signaling roles associated with the myristate moiety include:
Activation of Kinases: Myristoylation is essential for the function of many receptor-associated kinases. By anchoring these enzymes to cellular membranes, it facilitates their participation in signal transduction. scirp.org
Modulation of Ceramide Biosynthesis: Myristic acid can bind to and activate dihydroceramide (B1258172) Δ4-desaturase (DES1), an enzyme in the ceramide biosynthesis pathway. This can lead to increased ceramide levels, particularly in the mitochondria, which can in turn trigger apoptosis. ocl-journal.orgnih.gov
Influence on Fatty Acid Metabolism: Myristic acid has been shown to have a specific, dose-dependent increasing effect on Δ6-desaturase activity, an enzyme involved in the synthesis of essential polyunsaturated fatty acids. nih.gov
Regulation via Ubiquitination: Research indicates that myristic acid may affect lipid synthesis through the ubiquitination signaling pathway. It has been found to increase the expression of ubiquitin-related genes, suggesting a role in protein degradation and turnover that impacts cellular metabolism. mdpi.com
Table 2: Cellular Signaling Roles of the Myristate Moiety
| Process | Description | Affected Pathways/Proteins |
| N-Myristoylation | Covalent attachment of myristate to N-terminal glycine of proteins. researchgate.net | Receptor-associated kinases, signaling proteins. scirp.org |
| Enzyme Activation | Directly binds to and activates specific enzymes. | Dihydroceramide Δ4-desaturase (DES1), Δ6-desaturase. ocl-journal.orgnih.gov |
| Apoptosis Induction | Myristoylation of DES1 can increase mitochondrial ceramide levels, leading to apoptosis. ocl-journal.org | Ceramide-mediated apoptosis pathway. nih.gov |
| Ubiquitination Pathway | Affects lipid metabolism by potentially regulating the ubiquitination and degradation of proteins. mdpi.com | Ubiquitin-related genes, fatty acid transport proteins (e.g., CD36). mdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methoxyphenyl myristate, and how can purity be validated?
- Methodological Answer : this compound can be synthesized via esterification of myristic acid with 4-methoxyphenol using acid catalysts (e.g., sulfuric acid) or enzymatic methods. Purity validation typically involves gas chromatography-mass spectrometry (GC-MS) for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative analysis . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm the absence of unreacted precursors and byproducts .
Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Methodological Answer : Key techniques include:
- GC-MS : To confirm molecular weight and fragmentation patterns .
- UV-vis spectroscopy : For detecting conjugated systems (e.g., methoxy groups) and monitoring interactions in solution .
- Differential scanning calorimetry (DSC) : To determine melting points and thermal stability .
- Polarimetry : If chirality is introduced during synthesis .
Q. How can researchers assess the antifungal activity of this compound in vitro?
- Methodological Answer : Use standardized assays like agar dilution or broth microdilution (CLSI guidelines) against fungal strains (e.g., Candida albicans). Include positive controls (e.g., fluconazole) and measure minimum inhibitory concentrations (MICs). Statistical analysis via ANOVA and post-hoc tests (e.g., Tukey’s HSD) can validate significance .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in protein-binding studies involving this compound?
- Methodological Answer : For conflicting binding data (e.g., with human serum albumin, HSA):
- Multi-technique validation : Combine UV-vis titration (to monitor heme displacement, as in ), isothermal titration calorimetry (ITC) for thermodynamic parameters, and molecular docking simulations .
- Competitive binding assays : Introduce known ligands (e.g., myristate or azapropazone) to identify overlapping binding sites .
Q. How can researchers design experiments to study the environmental fate of this compound in soil systems?
- Methodological Answer :
- Mobility studies : Estimate soil adsorption coefficient (Koc) using molecular connectivity indices (e.g., log Kow correlations) .
- Biodegradation assays : Use OECD 301 guidelines with soil microcosms and LC-MS/MS to track degradation products. Compare with structurally similar esters (e.g., isopropyl myristate’s immobility ).
Q. What advanced models elucidate the role of this compound in modulating T-cell mechanobiology?
- Methodological Answer :
- In vitro activation : Stimulate naïve T cells with phorbol myristate acetate (PMA)/ionomycin as a positive control .
- Microfluidic platforms : Apply shear stress to study mechanosensitive cytokine secretion (e.g., IL-2) and compare with this compound-treated cells. Use flow cytometry for single-cell resolution .
Q. How can structural analogs of this compound inform its potential as a surfactant or emulsifier?
- Methodological Answer :
- Structure-activity relationships (SAR) : Compare with sucralose myristate’s emulsifying properties (e.g., critical micelle concentration via tensiometry) .
- Antimicrobial synergy : Test combinations with phenolic compounds (e.g., propanoic acid) using checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) .
Data Analysis and Contradiction Management
Q. How should researchers address variability in GC-MS metabolite profiling of this compound degradation products?
- Methodological Answer :
- Internal standards : Use deuterated analogs (e.g., d₃-4-methoxyphenol) to normalize retention time shifts.
- Multivariate analysis : Apply principal component analysis (PCA) to distinguish technical noise from biological variability .
Q. What statistical frameworks are suitable for reconciling discrepancies in toxicity studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
